molecular formula C14H20O9 B017725 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose CAS No. 69515-91-9

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose

Cat. No. B017725
CAS RN: 69515-91-9
M. Wt: 332.3 g/mol
InChI Key: KLEORKVJPIJWNG-VMXNZORSSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose involves multiple steps starting from D-glucose or D-mannose precursors. A notable method for its synthesis from D-mannose involves a series of acetylation and nitration reactions to introduce the acetate protective groups and the deoxy functionality, respectively (Pavliak & Kováč, 1991). This process highlights the chemical flexibility and the strategic approach required to synthesize this compound efficiently.

Molecular Structure Analysis

The molecular structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose is characterized by its acetyl-protected hydroxyl groups and the absence of a hydroxyl group at the 2-position, replaced by hydrogen to yield the deoxy sugar. This structural modification plays a crucial role in its reactivity and stability, facilitating its use in glycosylation reactions. High-resolution mass spectrometry and X-ray crystallography have provided detailed insights into its fragmentation patterns and crystal structure, respectively, underscoring the compound's conformational properties (Dougherty et al., 1973).

Chemical Reactions and Properties

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose participates in various chemical reactions, primarily serving as a glycosyl donor in the synthesis of oligosaccharides. Its reactivity is significantly influenced by the protective acetyl groups, which can be selectively removed or modified to achieve the desired glycosidic linkage. The compound exhibits a high degree of reactivity towards nucleophiles, facilitating its role in the construction of complex carbohydrate structures (Dasgupta & Anderson, 1990).

Scientific Research Applications

Application 1: Fabrication of PLGA Nanoparticles

  • Summary of the Application: This compound is used in the fabrication of poly (lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are used for efficient and prospective in vivo metabolic processing .
  • Methods of Application: Two methods were investigated for fabricating these nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method. An improvised method was used for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters .
  • Results or Outcomes: The nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits. Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Application 2: Synthesis of Glucosamine Glycosyl Donors

  • Summary of the Application: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a starting compound in the synthesis of a number of glucosamine glycosyl donors .
  • Methods of Application: The compound is used in the synthesis of glucosamine glycosyl donors such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride and thioglycoside derivatives of N-acetyl-d-glucosamine .
  • Results or Outcomes: The compound was shown to easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .

Application 3: Synthesis of Glucosamine Glycosyl Donors

  • Summary of the Application: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a starting compound in the synthesis of a number of glucosamine glycosyl donors .
  • Methods of Application: The compound is used in the synthesis of glucosamine glycosyl donors such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride, and thioglycoside derivatives of N-acetyl-d-glucosamine .
  • Results or Outcomes: The compound was shown to easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .

Application 4: Synthesis of Quinoline-based Glycoconjugates

  • Summary of the Application: Propargyl glucopyranoside, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline .
  • Results or Outcomes: The reaction successfully constructed quinoline-based glycoconjugates .

Application 5: Resolution of Amino Acid Derivatives

  • Summary of the Application: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is used as a chiral reagent for the resolution of amino acid derivatives .
  • Methods of Application: The compound is used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .
  • Results or Outcomes: The compound was shown to be effective in resolving amino acid derivatives .

Application 6: Synthesis of Propargyl Glucopyranoside

  • Summary of the Application: Propargyl glucopyranoside, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline .
  • Results or Outcomes: The reaction successfully constructed quinoline-based glycoconjugates .

properties

IUPAC Name

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEORKVJPIJWNG-VMXNZORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447840
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose

CAS RN

69515-91-9
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
N Nakazaki, T Takeda, T Yoshino, M Sekiya… - Carbohydrate …, 1975 - Elsevier
Fusion of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranose, and 1,3,4,6-tetra-O-acetyl-2-benzamido-2-…
Number of citations: 4 www.sciencedirect.com
A Balkrishna, P Thakur, S Singh, S Dev… - Authorea [Preprint …, 2020 - researchgate.net
A novel respiratory pathogen, SARS-CoV-2 has recently received worldwide attention and has been declared a public health emergency of global concern. Entry of SARS-CoV-2 is …
Number of citations: 29 www.researchgate.net
A Berkin, WA Szarek, R Kisilevsky - Glycoconjugate Journal, 2005 - Springer
Using primary hepatocytes in culture, various 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs were examined for their effects on the incorporation of D-[ 3 H]glucosamine, [ 35 S]…
Number of citations: 16 link.springer.com
D Matzner, V Wittmann - Carbohydrate Chemistry: Proven …, 2015 - books.google.com
Preparation of glycoconjugates is of current interest for the investigation of multivalent carbohydrate–protein interactions, and methods for the stereospecific attachment of sugars to …
Number of citations: 2 www.google.com
D Horton, W Loh - Carbohydrate Research, 1974 - Elsevier
Dinitrogen tetraoxide was used to convert 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose (1) in high yield into the syrupy N-nitroso derivative 2, and benzyl 2-acetamido-…
Number of citations: 8 www.sciencedirect.com
AAM Mohammed, GARY Suaifan… - Drug development …, 2019 - Wiley Online Library
In the quest for discovering potent antimicrobial agents with lower toxicity, we envisioned the design and synthesis of nalidixic acid‐D‐(+)‐glucosamine conjugates. The novel …
Number of citations: 19 onlinelibrary.wiley.com
SA Barker, RG Plevey, RG Simmonds, M Stacey - Tetrahedron, 1966 - Elsevier
Acetochlorglucosamine was reacted with the presence of potassium t-butoxide in dimethyl-formamide with salicylaldehyde, salicyclic acid, methyl salicylate, methyl 3-methylsalicylate, …
Number of citations: 12 www.sciencedirect.com
G Wei, X Lv, Y Du - Carbohydrate research, 2008 - Elsevier
An efficient method for the large-scale preparation of α-N-acetylglycosaminides, such as fluorogenic T N -antigen probes and an α-GalNAc-Ser derivative, has been achieved using …
Number of citations: 40 www.sciencedirect.com
MAE Shaban, IE Ary, DA Jeanloz, RW Jeanloz - Carbohydrate Research, 1975 - Elsevier
4,6-Di-O-acetyl-2,3-O-carbonyl-α-d-mannopyranosyl bromide was condensed with benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-d-glucopyranoside in the presence of silver carbonate …
Number of citations: 24 www.sciencedirect.com
B Ruttens, R Saksena, P Kováč - 2007 - Wiley Online Library
The fragments described contain a galactose residue with cyclic 4,6‐phosphate and are equipped with an amino‐functionalized spacer, allowing further derivatization or …

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